2-(furan-2-yl)ethyl methanesulfonate

Description

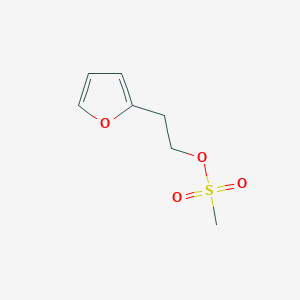

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4S/c1-12(8,9)11-6-4-7-3-2-5-10-7/h2-3,5H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACFJSQUJDDRNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)ethyl methanesulfonate typically involves the reaction of 2-(furan-2-yl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2-(furan-2-yl)ethanol+methanesulfonyl chloride→2-(furan-2-yl)ethyl methanesulfonate+HCl

Industrial Production Methods

Industrial production methods for 2-(furan-2-yl)ethyl methanesulfonate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)ethyl methanesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives with different functional groups.

Reduction: The compound can be reduced to form 2-(furan-2-yl)ethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include furan-2-carboxylic acid and other oxidized furan derivatives.

Reduction: The primary product is 2-(furan-2-yl)ethanol.

Scientific Research Applications

2-(furan-2-yl)ethyl methanesulfonate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antimicrobial and anticancer properties.

Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules.

Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)ethyl methanesulfonate largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The methanesulfonate group can facilitate the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related sulfonate esters, sulfonamides, and agrochemical derivatives, as derived from the evidence provided.

Table 1. Structural and Physicochemical Comparison

Key Observations:

Functional Group Influence: The trifluoroethoxy group in 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate enhances lipophilicity and metabolic stability compared to the furan-based target compound . Thioamide in 2-((Furan-2-ylmethyl)sulfonyl)ethanethioamide introduces nucleophilic reactivity, contrasting with the electrophilic sulfonate ester in the target compound .

Applications: Agrochemicals: Sulfonylurea derivatives like metsulfuron methyl ester rely on triazine-sulfonylurea motifs for herbicidal activity, whereas furan-containing sulfonates may lack analogous bioactivity .

Synthetic Complexity: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate requires multi-step synthesis involving phenoxy and trifluoroethoxy substitutions , whereas the target compound’s synthesis is simpler (single-step esterification).

Table 2. Stability and Reactivity

Biological Activity

2-(Furan-2-yl)ethyl methanesulfonate (CAS No. 70745-41-4) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H9O3S

- Molecular Weight : 189.22 g/mol

- Structure : The compound features a furan ring, which is known for its reactivity and biological significance.

The biological activity of 2-(furan-2-yl)ethyl methanesulfonate is primarily attributed to its ability to act as an alkylating agent. Similar to ethyl methanesulfonate (EMS), it can modify nucleophilic sites in DNA and proteins, potentially leading to mutagenic effects. The mechanism involves:

- Alkylation : The compound can form covalent bonds with nucleophilic sites in DNA, leading to mutations.

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, altering their function.

Anticancer Properties

Studies on compounds with similar structures have demonstrated anticancer activity through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

For example, a study on related furan derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models.

Study 1: Anticancer Activity

A study investigated the effects of furan-based compounds on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the micromolar range. This suggests that 2-(furan-2-yl)ethyl methanesulfonate could potentially be developed into an anticancer agent.

Study 2: Mutagenicity Assessment

Research evaluating the mutagenic potential of related methanesulfonates found that these compounds could induce mutations in bacterial systems. Given the structural similarities, it is plausible that 2-(furan-2-yl)ethyl methanesulfonate may exhibit similar mutagenic properties.

Data Summary Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-(furan-2-yl)ethyl methanesulfonate, and how can reaction conditions be optimized to enhance yield and purity?

- Answer: The synthesis typically involves nucleophilic substitution reactions, where the hydroxyl group of 2-(furan-2-yl)ethanol reacts with methanesulfonyl chloride under anhydrous conditions. Key parameters include maintaining temperatures between 0–5°C to suppress side reactions, using anhydrous solvents (e.g., dichloromethane), and adding a tertiary amine base (e.g., triethylamine) to neutralize HCl byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Yield optimization may require stoichiometric control (1:1.2 molar ratio of alcohol to methanesulfonyl chloride) .

Q. What analytical techniques are critical for confirming the structural integrity and purity of 2-(furan-2-yl)ethyl methanesulfonate in research settings?

- Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies furan ring protons (δ 6.2–7.4 ppm) and the methanesulfonate methyl group (δ 3.0–3.2 ppm). ¹³C NMR confirms the ester carbonyl (δ 40–45 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm assesses purity (>98%) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) detects the molecular ion peak ([M+H]⁺ at m/z 234) .

Q. What safety protocols must be implemented when handling 2-(furan-2-yl)ethyl methanesulfonate in laboratory environments?

- Answer:

- Engineering Controls: Use fume hoods (airflow ≥0.5 m/s) and closed systems for large-scale reactions .

- Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats are mandatory. Respiratory protection (N95 masks) is required if vapor exposure is possible .

- Storage: Store in amber glass bottles under nitrogen at 2–8°C to prevent hydrolysis. Label containers with hazard warnings (irritant, moisture-sensitive) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of 2-(furan-2-yl)ethyl methanesulfonate derivatives across different pharmacological studies?

- Answer: Contradictions often arise from assay variability (e.g., cell line sensitivity, compound solubility). Mitigation strategies include:

- Standardized Assays: Use uniform protocols (e.g., MTT cell viability assays at 24–48 hr incubations) .

- Compound Characterization: Validate purity via HPLC and NMR for all test batches .

- Meta-Analysis: Apply statistical tools (e.g., Forest plots) to compare EC₅₀ values across studies, adjusting for confounding variables (e.g., solvent effects) .

Q. What mechanistic approaches are employed to elucidate the interaction between 2-(furan-2-yl)ethyl methanesulfonate and acetylcholinesterase, as suggested by preliminary inhibitory data?

- Answer:

- Enzyme Kinetics: Generate Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) using acetylthiocholine as a substrate .

- Molecular Docking: Use AutoDock Vina to model binding poses, focusing on interactions with catalytic triad residues (Ser203, His447) .

- Site-Directed Mutagenesis: Validate docking predictions by testing inhibition in mutant acetylcholinesterase (e.g., Trp86Ala variants) .

Q. How can computational models synergize with experimental data to predict the hydrolytic stability of 2-(furan-2-yl)ethyl methanesulfonate in aqueous buffers?

- Answer:

- Density Functional Theory (DFT): Calculate hydrolysis activation energies (ΔG‡) for the sulfonate ester bond at the B3LYP/6-31G* level .

- Molecular Dynamics (MD): Simulate solvation effects in explicit water models (TIP3P) to identify pH-dependent degradation pathways .

- Experimental Validation: Monitor hydrolysis kinetics via ¹H NMR in D₂O buffers (e.g., track methanesulfonate peak decay at δ 3.1 ppm) .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on 2-(furan-2-yl)ethyl methanesulfonate analogs to enhance anti-inflammatory activity?

- Answer:

- Analog Synthesis: Introduce substituents at the furan ring (e.g., nitro, methoxy) or modify the sulfonate group (e.g., aryl sulfonates) .

- In Vitro Screening: Test analogs in LPS-induced RAW264.7 macrophages for TNF-α suppression.

- QSAR Modeling: Use partial least squares (PLS) regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.